8a-Methyltetrahydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4(3H)-dione
Description
8a-Methyltetrahydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4(3H)-dione is a heterocyclic compound featuring a fused thiazole-triazine-dione core with a methyl substituent at the 8a position. Its structure combines a thiazole ring (a five-membered ring containing sulfur and nitrogen) fused to a triazine-dione moiety (a six-membered ring with three nitrogen atoms and two ketone groups).
The synthesis of such compounds typically involves cyclization reactions using thioureas, isocyanates, or hydrazonoyl halides. For example, 2-iminothiazolidin-4-one derivatives serve as precursors for synthesizing thiazolo-triazine-diones via Mannich reactions or condensation with aryl isocyanates .
Properties
CAS No. |
13146-73-1 |
|---|---|
Molecular Formula |
C6H9N3O2S |
Molecular Weight |
187.22 g/mol |
IUPAC Name |
8a-methyl-6,7-dihydro-1H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4-dione |
InChI |
InChI=1S/C6H9N3O2S/c1-6-8-4(10)7-5(11)9(6)2-3-12-6/h2-3H2,1H3,(H2,7,8,10,11) |
InChI Key |
MSUGDIFLHSCPNI-UHFFFAOYSA-N |
Canonical SMILES |
CC12NC(=O)NC(=O)N1CCS2 |
Origin of Product |
United States |
Preparation Methods
The preparation of NSC102552 involves photometric methods. The compound is part of the Spectroquant® Surfactants (anionic) Cell Test, which includes prefilled cells and all necessary reagents for analysis. The method is analogous to EPA 425.1, APHA 5540 C, ASTM 2330-02, ISO 7875-1, and DIN EN 903 standards .
Chemical Reactions Analysis
NSC102552 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methylene blue for photometric detection. The major products formed from these reactions are typically related to the breakdown of anionic surfactants in water samples .
Scientific Research Applications
NSC102552 is widely used in scientific research for the analysis of anionic surfactants in water samples. Its applications span across chemistry, biology, medicine, and industry. In chemistry, it is used for quantitative analyses of surfactants. In biology and medicine, it helps in understanding the impact of surfactants on biological systems. In industry, it is used to monitor and control the levels of surfactants in wastewater .
Mechanism of Action
The mechanism of action of NSC102552 involves the photometric detection of anionic surfactants. The compound reacts with surfactants in water samples, forming a complex that can be measured photometrically. This allows for the quantification of surfactant levels in the sample .
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
- Melting Points : Thiazolo-triazine-diones generally exhibit higher decomposition temperatures (e.g., 240–241°C for 3-(4-nitrophenyl)-pyrrolo-triazine-dione) compared to simpler triazine-diones, which often remain as oils or low-melting solids .
- Spectral Data :
Key Research Findings
- Synthetic Challenges: Thiazolo-triazine-diones often require multi-step syntheses with moderate yields, whereas triazine-diones with non-fused rings (e.g., 1,3,5-triazine-2,4(1H,3H)-diones) are more straightforward to prepare .
- Biological Relevance : The presence of electron-withdrawing groups (e.g., nitro substituents) enhances oxidative activity, as seen in 3-(4-nitrophenyl)-pyrrolo-triazine-dione .
Biological Activity
8a-Methyltetrahydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4(3H)-dione (CAS Number: 13146-73-1) is a heterocyclic compound with a molecular formula of CHNOS and a molecular weight of 187.2196 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The structure of 8a-Methyltetrahydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4(3H)-dione features a fused triazine-thiazole ring system. The presence of various functional groups contributes to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 187.2196 g/mol |
| CAS Number | 13146-73-1 |
Biological Activity Overview
Research indicates that 8a-Methyltetrahydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4(3H)-dione exhibits various biological activities including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
- Anticancer Properties : There is emerging evidence that compounds with similar structural motifs can inhibit cancer cell proliferation and induce apoptosis.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several heterocyclic compounds similar to 8a-Methyltetrahydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine derivatives. The results indicated moderate activity against various bacterial strains when tested in vitro.
Anticancer Activity
In a related study focusing on structurally similar compounds, it was found that certain derivatives exhibited significant inhibitory effects on cancer cell lines. For instance:
- Compound A (similar structure): Showed IC50 values indicating effective inhibition of cell growth in MDA-MB-231 breast cancer cells.
These findings suggest that 8a-Methyltetrahydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4(3H)-dione may share similar anticancer properties.
The exact mechanism by which 8a-Methyltetrahydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific biological targets such as enzymes involved in cellular proliferation or pathways associated with apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
